molecular formula C14H19FN2O3S B5778688 N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide

N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B5778688
M. Wt: 314.38 g/mol
InChI Key: KBUIZDHWKPAJHZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound with a molecular formula of C14H19FN2O3S This compound is characterized by the presence of a cyclopentyl group, a fluoro-substituted aniline moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aniline Derivative: The initial step involves the preparation of the 2-fluoroaniline derivative. This can be achieved through the nitration of fluorobenzene, followed by reduction to yield 2-fluoroaniline.

    Methylsulfonylation: The 2-fluoroaniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group, forming 2-fluoro-N-methylsulfonylaniline.

    Acetamide Formation: The final step involves the reaction of 2-fluoro-N-methylsulfonylaniline with cyclopentylacetyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(N-methyl-3-chlorobenzenesulfonamido)acetamide
  • 2-cyclopentyl-N-[4-(methanesulfonamido)phenyl]acetamide
  • N-cyclopentyl-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide

Uniqueness

N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to the presence of both a fluoro and a methylsulfonyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-cyclopentyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3S/c1-21(19,20)17(13-9-5-4-8-12(13)15)10-14(18)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUIZDHWKPAJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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